N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride
Description
Structural Overview and Nomenclature
This compound possesses a molecular formula of C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 grams per mole. The compound's systematic name reflects its complex architecture, which incorporates both azetidine and oxetane heterocyclic components linked through a methylated nitrogen atom. The azetidine ring system, a saturated four-membered nitrogen-containing heterocycle, serves as the primary structural backbone, while the oxetane moiety, a four-membered oxygen-containing ring, is attached to the central nitrogen atom. This unique combination creates a bifunctional molecule that exhibits properties characteristic of both heterocyclic systems.
The structural complexity of this compound is further enhanced by the presence of two amine functional groups, one integrated within the azetidine ring and another serving as the bridging element between the two heterocyclic components. The dihydrochloride salt formation occurs through protonation of these nitrogen centers, resulting in a stable crystalline form with enhanced water solubility characteristics. The three-dimensional arrangement of the molecule creates a rigid framework where the strain inherent in both four-membered rings contributes to the compound's unique reactivity profile and potential biological activity.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₇H₁₆Cl₂N₂O | Complete elemental composition |
| Molecular Weight | 215.12 g/mol | Exact molecular mass |
| Chemical Abstracts Service Number | 1403767-34-9 | Unique identifier |
| PubChem Compound Identifier | 72207757 | Database reference |
| Simplified Molecular-Input Line-Entry System | Cl.Cl.CN(C1CNC1)C2COC2 | Structural representation |
The nomenclature of this compound follows systematic chemical naming conventions established by the International Union of Pure and Applied Chemistry. The name begins with the substituent "N-Methyl," indicating the methyl group attached to the nitrogen atom, followed by "N-(oxetan-3-yl)," which specifies the oxetane ring attachment at the 3-position of the oxetane ring. The base structure "azetidin-3-amine" identifies the four-membered nitrogen heterocycle with an amino group at the 3-position, while "dihydrochloride" indicates the presence of two hydrochloride units associated with the basic nitrogen centers.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which has its origins in the early development of organic chemistry during the 1800s. The foundational work in heterocyclic chemistry began with Brugnatelli's isolation of alloxan from uric acid in 1818, followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832. These early discoveries established the fundamental principles that would eventually lead to the sophisticated heterocyclic compounds we see today.
The specific development of four-membered heterocyclic chemistry, which encompasses both azetidine and oxetane ring systems, represents a more recent advancement in the field. Azetidines, as saturated four-membered nitrogen-containing heterocycles, were first systematically studied and characterized in the mid-20th century. These compounds gained prominence due to their unique strain-driven reactivity, which makes them significantly more reactive than their five- and six-membered counterparts while remaining more stable than the highly strained three-membered aziridine systems. The recognition that azetidines could serve as valuable synthetic intermediates and pharmaceutical building blocks led to increased research interest in this class of compounds.
| Historical Milestone | Year | Significance | Impact on Field |
|---|---|---|---|
| Alloxan isolation by Brugnatelli | 1818 | First heterocyclic compound isolation | Foundation of heterocyclic chemistry |
| Furfural production by Dobereiner | 1832 | First synthetic heterocycle preparation | Established synthetic methodology |
| Pyrrole discovery by Runge | 1834 | Identification of five-membered heterocycle | Expanded heterocyclic diversity |
| Indigo dye synthesis by Friedlander | 1906 | Commercial heterocyclic application | Industrial relevance established |
| Chargaff's rules description | 1951 | Recognition of heterocycles in genetics | Biological significance confirmed |
Similarly, oxetane chemistry has experienced remarkable growth, particularly in recent decades, as researchers have recognized the unique properties that four-membered oxygen heterocycles can impart to pharmaceutical compounds. The oxetane ring system offers a distinctive combination of metabolic stability and favorable physicochemical properties, making it an attractive motif for drug design applications. Recent advances in oxetane synthesis have focused on developing more efficient and selective methods for constructing these strained ring systems, including innovative photocatalytic approaches and novel cyclization strategies.
The convergence of azetidine and oxetane chemistry in compounds like this compound represents the current frontier in heterocyclic chemistry. This dual four-membered ring approach allows chemists to combine the beneficial properties of both heterocyclic systems within a single molecular framework. The historical development of synthetic methodologies for both ring systems has enabled the preparation of such complex architectures, which would have been impossible to achieve with earlier synthetic techniques.
Properties
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGUASPOUDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-34-9 | |
| Record name | N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via Horner-Wadsworth-Emmons and Aza-Michael Addition
Step 1: Formation of Azetidine Core
- Starting from azetidin-3-one , a Horner-Wadsworth-Emmons (HWE) reaction with suitable phosphonate esters introduces the necessary side chain at the 3-position of the azetidine ring.
- The reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which facilitates the formation of an α,β-unsaturated ester intermediate.
Step 2: Nucleophilic Addition to Form N-Methylated Derivative
- The intermediate undergoes N-methylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
- The methylation targets the nitrogen atom, yielding N-methyl-azetidin-3-one .
Data Table Summarizing Key Methods
| Method | Starting Material | Key Reactions | Catalysts/Reagents | Yield | Remarks |
|---|---|---|---|---|---|
| HWE + aza-Michael | Azetidin-3-one | HWE reaction, aza-Michael addition | DBU, methyl iodide | 60-75% | Efficient for core construction |
| Cross-Coupling | Brominated heterocycles | Suzuki-Miyaura coupling | Pd(PPh₃)₄, boronic acids | 65-80% | Diversifies heterocyclic moieties |
| N-Methylation | Azetidine derivative | Alkylation | Methyl iodide, base | 70-85% | Selective methylation of nitrogen |
| Salt Formation | Free base | Acid-base reaction | Hydrochloric acid | Quantitative | Produces dihydrochloride salt |
Research Findings and Notes
- Recent advances have demonstrated that oxidative cyclization and photoredox catalysis can further streamline the synthesis of such heterocyclic compounds, although these are less common for this specific compound.
- The stability of oxetane rings under reaction conditions is a concern; thus, mild reaction conditions are preferred.
- The selectivity of N-methylation is crucial to avoid over-alkylation or side reactions, often achieved by controlling stoichiometry and reaction time.
- Purification techniques such as column chromatography and recrystallization are employed to isolate high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, DBU as a base, and THF as a solvent . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include functionalized 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Scientific Research Applications
Biochemical Properties
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride exhibits significant biochemical interactions, particularly with enzymes and proteins. Its ability to form hydrogen bonds and hydrophobic interactions allows it to influence metabolic pathways and cellular processes. Key biochemical properties include:
- Enzyme Inhibition : This compound can inhibit specific enzymes through competitive inhibition by binding to their active sites, thereby affecting metabolic pathways.
- Cellular Modulation : It can modulate cell signaling pathways, impacting gene expression related to cell growth, differentiation, and apoptosis.
Chemistry
This compound serves as a valuable building block for synthesizing novel heterocyclic compounds. It is utilized in:
- Synthesis of Heterocycles : The compound is integral in creating various heterocyclic amino acid derivatives through reactions such as the Suzuki–Miyaura cross-coupling reaction .
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into oxides under specific conditions. |
| Reduction | Produces reduced forms of the compound. |
| Substitution | Involves replacing one functional group with another. |
Biology
In biological research, this compound is investigated for its potential therapeutic effects:
- Anticancer Activity : Studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis .
- Cell Signaling : It has been shown to affect various signaling cascades that regulate cellular functions.
Medicine
The pharmacological properties of this compound are under exploration for potential therapeutic applications:
- Drug Development : The compound's unique structure may lead to the development of new drugs targeting specific diseases, particularly cancer .
Industry
In industrial applications, this compound is being evaluated for its utility in developing new materials and chemical processes:
- Material Science : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.
Case Studies
Several studies highlight the efficacy of this compound in various applications:
- Anticancer Studies : Research has demonstrated that this compound significantly increases apoptotic signals in treated cancer cells, indicating its potential as an anticancer agent .
- Synthesis Innovations : A study described a novel synthetic route for producing functionalized azetidine derivatives that could enhance the bioactivity of related compounds .
Mechanism of Action
The mechanism of action of N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active intermediates . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Oxetane Moieties
The compound is compared to derivatives sharing azetidine or oxetane groups, with key differences in substituents and physicochemical properties:
Key Observations :
- Oxetane vs. Morpholine/Tetrahydropyran : Replacing oxetane with morpholine (oxygen-containing ring) or tetrahydropyran (six-membered ether) alters solubility and steric bulk. For example, the tetrahydropyran derivative (MW: 257.20) has higher molecular weight and lipophilicity compared to the oxetane analogue .
- Parent vs. Derivative : The parent azetidin-3-amine dihydrochloride (CAS: 102065-89-4) lacks methyl and oxetane groups, making it more reactive but less stable in acidic conditions .
Thermal Stability :
Reactivity :
- The oxetane group enhances hydrogen-bonding capacity compared to non-ether substituents, improving interactions in catalytic systems .
- N-(2-Methoxyethyl)-N-methylazetidin-3-amine (CAS: 917572-34-0) shares a similar amine-ether structure but lacks cyclic constraints, resulting in lower ring-strain reactivity .
Research and Application Insights
- Pharmaceutical Relevance : The oxetane moiety is prized for improving metabolic stability and bioavailability in drug candidates, as seen in related compounds like brexpiprazole dihydrochloride (CAS: 913612-38-1) .
- Chiral Derivatives : Enantiomers such as (3S)-N-(Oxetan-3-yl)pyrrolidin-3-amine dihydrochloride (CAS: 1374652-22-8) highlight the importance of stereochemistry in biological activity .
Biological Activity
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines azetidine and oxetane moieties, which may contribute to its biological efficacy. The compound's molecular weight and solubility properties are critical for its bioavailability and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Weight (g/mol) | 287 |
| LogD (pH 7.4) | 0.9 |
| Solubility (μM, pH 7.4) | 191 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the cell. Although detailed mechanisms are still under investigation, initial studies suggest that it may act on pathways involved in cell proliferation and apoptosis.
- Cell Proliferation : In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Apoptosis Induction : The compound has been shown to significantly increase apoptotic signals in treated cells, suggesting a potential role as an anticancer agent.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of this compound in different biological contexts:
Study 1: Anticancer Activity
In a study involving several triple-negative breast cancer (TNBC) cell lines, the compound demonstrated significant cytotoxic effects:
| Cell Line | GI50 (μM) | IC50 (μM) | Apoptosis Induction (5-Fold) |
|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 7.73 |
| BT-549 | 0.80 | 0.94 | 0.74 |
| MDA-MB-231 | 0.80 | 0.88 | 0.64 |
| MT-3 | 0.53 | 0.60 | 0.67 |
| Hs 578T | 1.06 | 1.23 | 0.78 |
The study reported that treatment with the compound resulted in a significant increase in apoptotic markers as measured by caspase activation assays, highlighting its potential as a therapeutic agent against TNBC .
Study 2: Pharmacokinetic Profile
Further investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics:
- Caco-2 Permeability Assay : The compound exhibited good permeability across intestinal epithelial cells, suggesting effective oral bioavailability.
| Parameter | Value |
|---|---|
| Papp A-B (10^-6 cm/s) | 95.7–84.2 |
| Efflux Ratio | 1.48–1.85 |
These findings indicate that the compound could be developed for oral administration with expected therapeutic benefits .
Q & A
Q. What is the structural significance of the oxetane and azetidine moieties in this compound?
The oxetane (3-membered oxygen-containing ring) and azetidine (4-membered nitrogen-containing ring) contribute to conformational rigidity and enhanced metabolic stability. These strained rings increase solubility and bioavailability compared to linear analogs, making them valuable in medicinal chemistry for targeting CNS or enzyme-active sites . Methodological Insight : Computational modeling (e.g., DFT calculations) can predict ring strain and electronic effects, while X-ray crystallography validates spatial arrangements .
Q. What synthetic routes are commonly used to prepare this compound?
A two-step approach is typical:
Nucleophilic substitution : React oxetan-3-amine with a methylating agent (e.g., methyl iodide) to form N-methyloxetan-3-amine.
Coupling reaction : Introduce the azetidine moiety via reductive amination or SN2 displacement, followed by dihydrochloride salt formation using HCl gas .
Key Considerations : Purification via recrystallization (ethanol/water) ensures ≥95% purity, monitored by HPLC .
Q. How is purity assessed, and what analytical techniques are recommended?
- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/0.1% TFA), UV detection at 254 nm .
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 175.06 for the free base) .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~20.3% for dihydrochloride) .
Advanced Research Questions
Q. How do stereochemical variations in the oxetane-azetidine scaffold affect biological activity?
The spatial orientation of substituents impacts target binding. For example:
- (R)-isomers may exhibit higher affinity for aminergic receptors due to better alignment with hydrophobic pockets.
- (S)-isomers could show reduced off-target effects in kinase inhibition assays .
Experimental Design : Enantioselective synthesis (chiral catalysts) followed by in vitro screening (IC50 assays) identifies optimal configurations .
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
- Hydrolysis : The oxetane ring is prone to acidic degradation (pH < 4).
- Solution Stability : Use buffered solutions (pH 6–7) and low-temperature storage (-20°C) to prevent ring-opening reactions .
Data Contradiction Analysis : Conflicting reports on shelf life (≥5 years vs. 2 years) may stem from differences in salt form (hydrochloride vs. dihydrochloride) or storage conditions .
Q. How does this compound interact with biological membranes in permeability assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
